molecular formula C12H29O6PSi B3029702 Diethylphosphatoethyltriethoxysilane CAS No. 757-44-8

Diethylphosphatoethyltriethoxysilane

Cat. No.: B3029702
CAS No.: 757-44-8
M. Wt: 328.41 g/mol
InChI Key: RGAHQVPQZZNNOV-UHFFFAOYSA-N
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Description

Diethylphosphatoethyltriethoxysilane is an organosilicon compound with the molecular formula C12H29O6PSi. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both phosphonate and silane functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylphosphatoethyltriethoxysilane can be synthesized through hydrolysis and condensation reactions. One common method involves the reaction of this compound with magnesium nitrate, ethanol, and sodium hydroxide. The reaction conditions, such as the concentration of sodium hydroxide and the pH value, play a crucial role in determining the reaction rates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. The use of catalysts, such as magnesium nitrate, can enhance the reaction rates and improve the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethylphosphatoethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are influenced by the presence of both phosphonate and silane groups, which can react with different reagents under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include organic-inorganic hybrid materials, such as talc-like hybrids. These products are characterized by their unique structural and chemical properties, which make them valuable in various applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Diethylphosphonic acid ethyltriethoxysilane
  • 2-Diethoxyphosphorylethyltriethoxysilane
  • Triethoxy[2-(diethoxyphosphinyl)ethyl]silane

Uniqueness

Diethylphosphatoethyltriethoxysilane stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both phosphonate and silane functionalities, such as the synthesis of hybrid materials and the development of biocompatible coatings .

Properties

IUPAC Name

2-diethoxyphosphorylethyl(triethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29O6PSi/c1-6-14-19(13,15-7-2)11-12-20(16-8-3,17-9-4)18-10-5/h6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHQVPQZZNNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(=O)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29O6PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061075
Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-44-8
Record name Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-(2-(triethoxysilyl)ethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2-(triethoxysilyl)ethyl]phosphonate
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Synthesis routes and methods

Procedure details

Compounds of Formula II can be synthesised via a free radical promoted addition of a dialkyl phosphite to vinyl trialkoxy silane and then distillation, according to the procedure of G. H. Barnes and M. P. David in J. Org. Chem., 25, 1191, (1960). In this paper Barnes and David reported the synthesis of a number of organosilicon phosphonate esters and acids. They utilised known procedures for the free radical addition of dialkyl phosphites to double bonds. The state of this art is described in Org. Reactions. Vol. 13, 218-222. They reacted diethyl phosphite with vinyl triethoxy silane at 120-130° C. in the presence of a free radical initiator. The desired product, (EtO)3SiCH2CH2PO(OEt)2, was obtained after careful distillation in 33% yield.
[Compound]
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Formula II
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dialkyl phosphite
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vinyl trialkoxy silane
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dialkyl phosphites
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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